molecular formula C20H17BrKNO2 B4888114 Potassium;6-bromo-2-(4-tert-butylphenyl)quinoline-4-carboxylate

Potassium;6-bromo-2-(4-tert-butylphenyl)quinoline-4-carboxylate

Cat. No.: B4888114
M. Wt: 422.4 g/mol
InChI Key: NGXRQDQBQBJRQK-UHFFFAOYSA-M
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Description

Potassium;6-bromo-2-(4-tert-butylphenyl)quinoline-4-carboxylate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound consists of a quinoline core substituted with a bromine atom and a tert-butylphenyl group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium;6-bromo-2-(4-tert-butylphenyl)quinoline-4-carboxylate typically involves the following steps:

    Bromination: The quinoline core is brominated using bromine or a brominating agent under controlled conditions.

    Substitution: The tert-butylphenyl group is introduced through a substitution reaction, often using a Grignard reagent or a similar organometallic compound.

    Carboxylation: The carboxylate group is added through a carboxylation reaction, typically using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and substitution reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

Potassium;6-bromo-2-(4-tert-butylphenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols are used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can be further utilized in organic synthesis or as intermediates in pharmaceutical development.

Scientific Research Applications

Potassium;6-bromo-2-(4-tert-butylphenyl)quinoline-4-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Potassium;6-bromo-2-(4-tert-butylphenyl)quinoline-4-carboxylate involves its interaction with various molecular targets. The bromine atom and the tert-butylphenyl group contribute to its reactivity, allowing it to participate in various chemical reactions. The quinoline core can interact with enzymes and other biological molecules, making it useful in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-2-phenylquinoline-4-carboxylate
  • 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate
  • 6-bromo-2-(4-ethylphenyl)quinoline-4-carboxylate

Uniqueness

Potassium;6-bromo-2-(4-tert-butylphenyl)quinoline-4-carboxylate is unique due to the presence of the tert-butyl group, which provides steric hindrance and affects its reactivity. This makes it distinct from other similar compounds and valuable in specific synthetic applications.

Properties

IUPAC Name

potassium;6-bromo-2-(4-tert-butylphenyl)quinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrNO2.K/c1-20(2,3)13-6-4-12(5-7-13)18-11-16(19(23)24)15-10-14(21)8-9-17(15)22-18;/h4-11H,1-3H3,(H,23,24);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXRQDQBQBJRQK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrKNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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